5-(Pyridin-4-YL)-1H-imidazole-2-thiol

Description

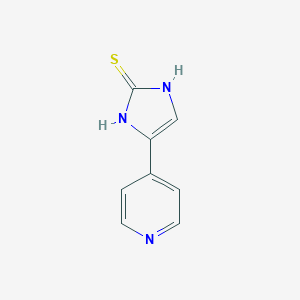

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-yl-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c12-8-10-5-7(11-8)6-1-3-9-4-2-6/h1-5H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGPQDMPQIWCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CNC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434095 | |

| Record name | 4-(Pyridin-4-yl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146366-04-3 | |

| Record name | 4-(Pyridin-4-yl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Pyridin 4 Yl 1h Imidazole 2 Thiol and Its Analogues

Convergent Synthetic Pathways to the 1H-Imidazole-2-thiol Nucleus

The formation of the 1H-imidazole-2-thiol core is a critical step in the synthesis of the target compound. Various methodologies have been developed to construct this heterocyclic system efficiently, relying on cyclization and condensation reactions from readily available starting materials.

Cyclization Reactions for Imidazole-2-thiol Formation

Cyclization reactions are the most common and effective methods for forming the imidazole-2-thiol ring. These strategies involve the formation of two new bonds to close the five-membered ring, typically starting from a linear precursor containing the necessary carbon, nitrogen, and sulfur atoms.

A versatile method for synthesizing heterocyclic systems involves the use of α,β-unsaturated ketones, commonly known as chalcones. While the reaction of chalcones with hydrazine (B178648) derivatives typically leads to pyrazoline rings, subsequent modifications and related multi-step syntheses can yield imidazole-2-thiol derivatives. niscpr.res.in The initial chalcone (B49325) is often prepared via a base-catalyzed Claisen-Schmidt condensation between a ketone and an aromatic aldehyde. niscpr.res.in The resulting chalcone can then be reacted with various hydrazine derivatives in the presence of a catalytic amount of acid to induce cyclization. niscpr.res.in This approach allows for the introduction of diverse substituents onto the final heterocyclic product.

Table 1: Example of Chalcone Cyclization Precursors This table illustrates the reactants used in the initial Claisen-Schmidt condensation to form chalcones, which are precursors for further cyclization reactions.

| Ketone Reactant | Aldehyde Reactant | Base Catalyst | Resulting Intermediate |

| 1-[1-(4-phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone | Aromatic Aldehydes | Methanolic NaOH | Chalcone Derivative |

| Acetophenone | Benzaldehyde | Methanolic NaOH | 1,3-Diphenylprop-2-en-1-one |

Classic condensation reactions provide a straightforward route to the imidazole (B134444) core. One of the foundational methods is the Debus-Radziszewski synthesis, which involves the reaction of a 1,2-dicarbonyl compound (like benzil, which can be formed from the oxidation of benzoin), an aldehyde, and ammonia (B1221849). wikipedia.orgijprajournal.com This three-component reaction assembles the imidazole ring in a single step. ijprajournal.com

To obtain the specific 2-thiol derivative, variations of this reaction can be employed using thiourea (B124793) or its derivatives as the source for the C2-sulfur moiety. The condensation of an α-hydroxyketone like benzoin (B196080) with thiourea is a known method for producing 2-thiol-4,5-disubstituted imidazoles. The reaction proceeds by initial condensation of the ketone with thiourea, followed by cyclization and dehydration to form the stable aromatic imidazole ring.

Table 2: Components in Radziszewski-type Imidazole Synthesis

| 1,2-Dicarbonyl | Aldehyde | Nitrogen Source | Catalyst/Conditions | Resulting Core Structure |

| Benzil | Aromatic Aldehyde | Ammonium (B1175870) Acetate (B1210297) | Lactic Acid, 160°C | 2,4,5-Trisubstituted Imidazole |

| Benzil | Aromatic Aldehyde | Ammonium Acetate | Silicotungstic Acid | 2,4,5-Trisubstituted Imidazole |

| Benzil | Aromatic Aldehyde | Ammonium Acetate | Microwave Irradiation | 2,4,5-Trisubstituted Imidazole |

Another effective strategy involves the cyclization of β-dicarbonyl compounds. Specifically, 3-chloro-2,4-pentanedione can serve as a versatile precursor for the imidazole-2-thiol core. The synthesis begins with the dropwise addition of 3-chloro-2,4-pentanedione to a solution of an aniline (B41778) derivative (e.g., 4-chloroaniline) in ethanol (B145695) at low temperatures. pharmaguideline.com Following this initial reaction, potassium thiocyanate (B1210189) is added, and the mixture is refluxed. pharmaguideline.com This sequence leads to the formation of a 1,5-disubstituted-2-mercapto-1H-imidazole derivative. pharmaguideline.com This method is efficient for creating imidazoles with specific substituents at the N1 and C5 positions.

Table 3: Synthesis of Imidazole-2-thiol from 3-chloro-2,4-pentanedione

| Reactant 1 | Reactant 2 | Reactant 3 | Key Reaction Step | Product Example |

| 3-chloro-2,4-pentanedione | 4-chloroaniline | Potassium Thiocyanate | Cyclization | 1-[1-(4-chlorophenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone |

Strategies for Constructing the 5-Pyridyl Moiety

Incorporating the pyridyl group at the C5 position of the imidazole ring is crucial for synthesizing the target compound. This is most commonly achieved by using a pyridine-containing building block during the initial ring formation. In multi-component reactions, such as the Debus-Radziszewski synthesis, a pyridine (B92270) carboxaldehyde (e.g., pyridine-3-carboxaldehyde or pyridine-4-carboxaldehyde) is used as the aldehyde component. nih.gov

For instance, the reaction between 4,4′-dimethylbenzil, pyridine-3-carboxaldehyde, and ammonium acetate in ethanol, catalyzed by iodine, yields a 2,4,5-trisubstituted imidazole where the pyridyl group is attached at the 2-position. nih.gov By selecting the appropriate dicarbonyl precursor, this strategy can be adapted to place the pyridyl moiety at the C4 or C5 position. This "synthesis by component" approach is highly modular and allows for the creation of a diverse library of imidazole-pyridine hybrid molecules. nih.gov

Multistep Procedures Involving Amination and Cyclization

Multistep synthetic routes offer precise control over the introduction of functional groups. For imidazole-2-thiols, a common sequence involves the formation of a diamine precursor followed by cyclization with a thiocarbonyl source. An illustrative analogue is the synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol. This process starts with a nitroaniline derivative, which undergoes reduction to form a diamine. This amination step is critical for setting up the subsequent cyclization.

The resulting diamine is then cyclized using reagents like carbon disulfide (CS₂) or potassium ethyl xanthate to form the imidazole-2-thiol ring. This general strategy can be adapted for non-benzofused imidazoles. A typical sequence might involve:

Nitration of a suitable precursor to introduce a nitro group.

Reduction of the nitro group to an amine (amination).

Cyclization of the resulting diamine or amino-ketone intermediate with a thiocyanate or carbon disulfide to form the final 1H-imidazole-2-thiol.

This pathway provides a reliable method for constructing the core heterocyclic structure, particularly when specific functional groups are required on the ring.

Modern Synthetic Approaches for Functionalized Imidazole-2-thiols

The construction of the functionalized imidazole-2-thiol core is achievable through various modern synthetic routes. These methods often employ multicomponent reactions that allow for the assembly of complex molecules from simple precursors in a single step, enhancing efficiency and reducing waste.

Metal-Free Catalytic Methodologies for N-Heterocyclic Frameworks

In recent years, metal-free catalytic systems have gained prominence for the synthesis of N-heterocyclic compounds, offering an alternative to potentially toxic and expensive metal catalysts. These methods often rely on acid or base catalysis, or the use of organocatalysts to promote the desired transformations.

One notable approach is the acid-promoted multicomponent reaction for the construction of substituted imidazole derivatives. acs.org This strategy can involve the condensation of a 1,2-dicarbonyl compound (or a precursor), an aldehyde, and an ammonia source. For the synthesis of imidazole-2-thiols, a thiocyanate salt (like KSCN) can be used as a key reactant. For instance, the reaction of an α-aminoketone with potassium thiocyanate is a classical method for preparing 2-mercaptoimidazoles. niscpr.res.in

Modern metal-free approaches leverage multicomponent strategies to build diversity. An acid-promoted, one-pot synthesis could involve the reaction of an α-hydroxyketone, an aldehyde, an amine, and a thiocyanate source. The reaction proceeds through the formation of key intermediates that undergo cyclocondensation to yield the final imidazole-2-thiol framework. acs.org The use of Brønsted or Lewis acids can facilitate key steps in the reaction cascade. These methodologies are valued for their operational simplicity and tolerance of a wide range of functional groups. acs.org Another advanced metal-free strategy involves the C-H arylthiolation of 2H-imidazole N-oxides with thiophenols, which proceeds via a nucleophilic substitution of hydrogen (SNH) mechanism. mdpi.commdpi.com This allows for the introduction of a thiol group without the need for a metal catalyst.

Table 1: Examples of Metal-Free Methodologies for Imidazole Synthesis

| Reaction Type | Key Reagents | Catalyst/Promoter | Advantages |

|---|---|---|---|

| Multicomponent Reaction | α-Hydroxyketone, Aldehyde, Amine, Thiocyanate | Pivalic Acid | High structural diversity, good to excellent yields. acs.org |

| Cyclocondensation | α-Aminoketone, Potassium Thiocyanate | Acid/Base | Classical, straightforward route to 2-thiol substituted imidazoles. niscpr.res.in |

Transition Metal-Catalyzed Coupling Reactions in Imidazole-Thiol Synthesis

Transition metal catalysis, particularly with copper, has proven to be a powerful tool for the synthesis of highly substituted imidazoles. nih.govorganic-chemistry.org These methods often proceed under mild conditions and exhibit high efficiency. Copper catalysts are particularly attractive due to their low cost, low toxicity, and versatile reactivity. nih.gov

A common strategy involves a copper-catalyzed multicomponent reaction of starting materials such as an aldehyde, a primary amine, and a terminal alkyne, which can be adapted for imidazole-thiol synthesis. For example, a one-pot synthesis of multisubstituted imidazoles can be achieved from arylacetic acids, N-arylbenzamidines, and nitroalkanes using copper sulfate (B86663) as a catalyst. organic-chemistry.org Copper-catalyzed oxidative C-H/N-H functionalization provides a direct and atom-economical route to imidazole ring formation from readily available starting materials like benzylamines and β-enamino esters. nih.gov

The synthesis of the 5-(pyridin-4-yl) moiety can be accomplished using well-established transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to attach the pyridine ring to a pre-formed imidazole precursor. Alternatively, a convergent approach could involve a copper-catalyzed three-component reaction utilizing 4-pyridinecarboxaldehyde, an amine, and a suitable third component to construct the 5-(pyridin-4-yl)imidazole core in a single step. rsc.orgnih.gov

Table 2: Transition Metal-Catalyzed Reactions in Imidazole Synthesis

| Catalyst | Reaction Type | Key Features | Yields |

|---|---|---|---|

| Cu(OAc)₂·H₂O | Oxidative C-H Functionalization | Mild conditions, readily available starting materials. nih.gov | Good to high |

| CuI | Multicomponent Reaction | Synthesis from benzoin/benzil, aldehydes, and ammonium acetate. rsc.org | Up to 95% |

| Cu(phen)Cl₂ | Mannich Base Technique | Effective catalyst for preparing imidazole derivatives. nih.gov | Up to 92% |

Green Chemistry Approaches in Heteroaromatic Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heteroaromatic compounds to minimize environmental impact. allresearchjournal.com Key strategies include the use of microwave irradiation, ultrasound, and environmentally benign solvents like water or ionic liquids.

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, improve yields, and enhance product purity in the synthesis of imidazole derivatives. researchgate.net The rapid and uniform heating provided by microwaves can accelerate cyclo-condensation reactions that form the imidazole ring. For instance, a one-pot, three-component synthesis of trisubstituted imidazoles from a diketone, an aldehyde, and ammonium acetate can be efficiently carried out under reflux conditions, and this can be further optimized using microwave irradiation. allresearchjournal.com

Ionic liquids (ILs) serve as green reaction media due to their low volatility, thermal stability, and recyclability. researchgate.netelsevierpure.com Imidazolium-based ionic liquids can act as both the solvent and catalyst, facilitating reactions and simplifying product isolation. researchgate.netnih.gov The synthesis of 5-(pyridin-4-yl)-1H-imidazole-2-thiol could be envisioned in an ionic liquid medium, potentially leading to a cleaner and more efficient process. nih.gov Thiol-ene photopolymerization in the presence of ionic liquids is another innovative green approach for creating functional materials based on these heterocycles. rsc.org

Chemical Derivatization of this compound

The this compound scaffold possesses multiple reactive sites, namely the thiol group and the two nitrogen atoms of the imidazole ring, allowing for extensive chemical modification. Derivatization at these positions is a key strategy for modulating the compound's biological activity.

S-Alkylation and S-Acylation Reactions

The sulfur atom of the imidazole-2-thiol is a soft nucleophile and readily undergoes reaction with soft electrophiles. S-alkylation is a common and high-yielding reaction, typically achieved by treating the imidazole-2-thiol with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. tandfonline.com The reaction is generally regioselective for the sulfur atom, leading to the formation of 2-(alkylthio)imidazole derivatives. rsc.org This selectivity arises from the higher nucleophilicity of the thiolate anion, which is formed upon deprotonation of the thiol group.

S-acylation can be accomplished by reacting the imidazole-2-thiol with acylating agents such as acyl chlorides or anhydrides. tandfonline.comnih.govsemanticscholar.org This reaction yields 2-(acylthio)imidazole derivatives. The S-acyl bond can function as a bio-labile linkage, making these derivatives potential prodrugs that can release the active thiol compound in vivo.

Table 3: Representative S-Alkylation and S-Acylation Reactions

| Reaction | Electrophile | Product Type | General Conditions |

|---|---|---|---|

| S-Alkylation | Alkyl Halides (e.g., R-Br, R-I) | 2-(Alkylthio)imidazoles | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) |

| S-Acylation | Acyl Chlorides (e.g., R-COCl) | 2-(Acylthio)imidazoles | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) |

N-Alkylation and Regioselectivity Studies

N-alkylation of this compound is more complex than S-alkylation due to the presence of two potential alkylation sites on the imidazole ring (N1 and N3). The molecule exists in tautomeric forms, and alkylation can occur on either nitrogen, leading to a mixture of regioisomers. reddit.comotago.ac.nz The control of regioselectivity in N-alkylation is a significant challenge in the synthesis of imidazole derivatives. researchgate.net

The outcome of the N-alkylation reaction is influenced by several factors:

Steric Effects : Bulky substituents on the imidazole ring or the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom. otago.ac.nzderpharmachemica.com

Electronic Effects : Electron-withdrawing groups on the imidazole ring can decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen. otago.ac.nz

Reaction Conditions : The choice of base, solvent, and temperature can significantly impact the N1/N3 product ratio. beilstein-journals.orgnih.gov For example, using sodium hydride in THF has been shown to provide high N1 selectivity in the alkylation of indazoles, a related heterocyclic system. beilstein-journals.orgnih.govd-nb.info In contrast, different bases like K₂CO₃ in DMF may lead to nearly equal mixtures of regioisomers. dergipark.org.tr

In cases where the thiol group is protected or has already been alkylated, direct N-alkylation becomes the primary pathway. The regiochemical outcome must be carefully determined, often using advanced NMR techniques like HMBC and NOESY to distinguish between the N1 and N3 isomers. dergipark.org.tr

Table 4: Factors Influencing Regioselectivity in N-Alkylation of Azoles

| Factor | Influence on Regioselectivity | Example System |

|---|---|---|

| Base/Solvent | Can favor thermodynamic vs. kinetic products. NaH/THF often shows high N1 selectivity. | Indazoles beilstein-journals.orgnih.gov |

| Substituents | Electron-withdrawing groups can deactivate the proximal nitrogen; steric hindrance directs attack to the less crowded nitrogen. | Nitroimidazoles derpharmachemica.com, Substituted Indazoles d-nb.info |

| Alkylating Agent | Steric bulk of the electrophile can favor the less hindered nitrogen atom. | Imidazoles otago.ac.nz |

| Tautomerism | The predominant tautomer in solution can influence the major product, especially under neutral conditions. | Imidazoles otago.ac.nz |

Modifications on the Pyridine Ring

The pyridine ring within the this compound scaffold presents a versatile site for synthetic modifications, allowing for the fine-tuning of the molecule's physicochemical and biological properties. Key transformations of the pyridine moiety include N-oxidation, quaternization of the ring nitrogen, and the introduction of various substituents onto the carbon atoms of the ring. These modifications can significantly influence the electronic character, solubility, and steric profile of the parent compound and its analogues.

One of the fundamental modifications of the pyridine ring is its conversion to the corresponding N-oxide . This transformation is typically achieved by treating the pyridine derivative with an oxidizing agent. Common reagents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst like sodium tungstate. The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, making it more electron-rich and activating the C2 and C4 positions for nucleophilic substitution. This increased reactivity can be harnessed for the subsequent introduction of various functional groups.

Another significant modification is the quaternization of the pyridine nitrogen atom. This is typically accomplished through an SN2 reaction with an alkyl halide, leading to the formation of a pyridinium (B92312) salt. The choice of the alkylating agent allows for the introduction of a wide array of substituents at the nitrogen atom, ranging from simple alkyl chains to more complex functionalized moieties. This modification introduces a permanent positive charge on the pyridine ring, which can have a profound impact on the molecule's solubility and its ability to interact with biological targets. The reaction conditions for quaternization generally involve heating the pyridine derivative with an excess of the alkyl halide in a suitable solvent, such as ethanol or dimethylformamide (DMF).

Furthermore, the pyridine ring can be modified by the introduction of substituents at its carbon atoms. While direct electrophilic substitution on the pyridine ring can be challenging due to its electron-deficient nature, the N-oxide derivative can facilitate such reactions. Additionally, modern cross-coupling methodologies, such as Suzuki or Stille coupling, can be employed to introduce new carbon-carbon bonds at specific positions of the pyridine ring, provided a suitable halo-substituted precursor is available.

The following table summarizes key findings from research on the modification of pyridine and imidazole-containing compounds, illustrating the general principles that can be applied to this compound and its analogues.

| Modification Type | Starting Material | Reagents and Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| N-Oxidation | Pyridine | 30% H₂O₂ in aqueous media with Na₂WO₄·2H₂O as a catalyst | Pyridine-N-oxide | Provides a convenient and efficient method for the synthesis of pyridine-N-oxides with good yields. | ccspublishing.org.cn |

| N-Oxidation | Pyridine compounds | m-Chloroperoxybenzoic acid in dichloromethane (B109758) at 0-5 °C, followed by stirring at 20-25 °C | Pyridine-N-oxide | A process characterized by simple operation, high oxidation efficiency, and high purity and yield of the product. | google.com |

| Quaternization (N-Alkylation) | Pyridine | 1-Bromoalkane in dry ethanol, refluxed for 40 hours | N-Alkylpyridinium bromide | A universal method for the preparation of a series of monoquaternary pyridinium salts with varying alkyl chain lengths. | organic-chemistry.org |

| Quaternization (N-Alkylation) | Imidazo[4,5-b]pyridines | Alkylating agents with K₂CO₃ as a base and tetra-n-butylammonium bromide as a phase transfer catalyst | N-alkylated imidazo[4,5-b]pyridines | Alkylation can occur on both the imidazole and pyridine nitrogen atoms, with regioselectivity dependent on the specific substrate and reaction conditions. | researchgate.net |

| Introduction of Substituents | Pyridine N-oxide | Phosphorus oxychloride | 4- and 2-Chloropyridines | N-oxidation activates the pyridine ring for nucleophilic substitution, allowing for the introduction of halo groups which can be further functionalized. | wikipedia.org |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations have been employed to elucidate the fundamental properties of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For this compound, a key structural parameter is the dihedral angle between the pyridine (B92270) and imidazole (B134444) rings. DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to find the lowest energy conformer. researchgate.net

The conformational analysis reveals that while a fully planar structure might be expected to maximize π-conjugation, steric hindrance between hydrogen atoms on the two rings can lead to a slightly twisted conformation being the most stable. irjweb.com Studies on similar bi-heterocyclic systems have shown that the energy barrier for rotation around the single bond connecting the two rings is typically low, suggesting that the molecule can adopt various conformations in different environments. nih.goviu.edu.sa The solvent environment can also significantly influence the conformational landscape of such molecules. nih.gov

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net

A large energy gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule is more polarizable and reactive. nih.gov

For this compound, DFT calculations show that the HOMO is typically localized on the electron-rich imidazole-2-thiol moiety, particularly on the sulfur atom and the imidazole ring. The LUMO is predominantly distributed over the electron-deficient pyridine ring. malayajournal.org This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. irjweb.com

Table 1: Representative FMO Data for Imidazole Derivatives

| Parameter | Energy (eV) | Description |

| EHOMO | -5.2 to -6.3 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| ELUMO | -1.2 to -1.9 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

| Energy Gap (ΔE) | 3.9 to 4.5 | ELUMO - EHOMO; correlates with chemical stability and reactivity. irjweb.com |

Note: The values presented are typical ranges derived from DFT studies on structurally related heterocyclic thiol compounds and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. malayajournal.org The MEP surface displays regions of varying electrostatic potential, which are color-coded to indicate sites susceptible to electrophilic and nucleophilic attack. nih.gov

Negative Regions (Red/Yellow): These areas have an excess of electron density and are prone to electrophilic attack. For this compound, the most negative potential is expected around the nitrogen atom of the pyridine ring, the nitrogen atoms of the imidazole ring, and the sulfur atom of the thiol/thione group. orientjchem.org

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom attached to the imidazole nitrogen (N-H) and the hydrogen of the thiol group (S-H) are expected to be the most positive regions. malayajournal.org

Neutral Regions (Green): These regions have a near-zero potential and are typically associated with the carbon framework of the aromatic rings.

The MEP map provides a clear visual representation of the molecule's reactivity, complementing the insights gained from FMO analysis. malayajournal.org

Tautomerism and Isomerism Studies of the 1H-Imidazole-2-thiol Moiety

The 1H-imidazole-2-thiol fragment of the title compound can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. The two primary forms are the thiol and the thione.

Thiol form: Contains a C-SH single bond.

Thione form: Contains a C=S double bond with the proton residing on one of the imidazole nitrogen atoms (imidazole-2-thione).

Quantum chemical computations are essential for determining the relative stabilities of these tautomers. researchgate.net Calculations performed on similar 2-mercaptobenzimidazole (B194830) and 1,2,4-triazole-3-thiol systems consistently indicate that the thione tautomer is significantly more stable than the thiol tautomer, often by several kcal/mol. researchgate.netmdpi.com This stability is attributed to the greater strength of the C=S double bond and favorable aromatic character in the thione form.

Furthermore, prototropic tautomerism involving the imidazole ring itself is possible, where the proton on the nitrogen can migrate between the N1 and N3 positions. The relative energy of these tautomers can be influenced by the substituent at the C5 position. researchgate.netnih.gov

Reactivity Studies and Mechanistic Insights through Quantum Chemical Computations

Quantum chemical computations can be used to calculate various global reactivity descriptors from the HOMO and LUMO energies. These descriptors help quantify the reactivity of a molecule. researchgate.net

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | Measures the ability of a species to accept electrons. |

These calculations provide a quantitative framework for comparing the reactivity of this compound with other compounds. For instance, a low chemical hardness (η) value suggests higher reactivity. researchgate.net These methods are also applied to study reaction mechanisms, such as nucleophilic substitution at the thiol group or electrophilic attack on the rings, by modeling transition states and reaction energy profiles. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ajchem-a.comresearchgate.net This method is crucial in structure-based drug design for predicting the binding affinity and interaction patterns of potential drug candidates. plos.org

For this compound, docking simulations can be performed against various protein targets known to be modulated by imidazole or thiol-containing compounds. Potential targets could include cyclin-dependent kinases (CDKs), α-amylase, or various oxidoreductases. plos.orgnih.govpensoft.net

The simulation predicts the binding mode and calculates a docking score, which estimates the binding free energy. A more negative score typically indicates a stronger, more favorable interaction. plos.org The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. For example, the pyridine and imidazole nitrogens, as well as the thiol/thione group, are potential hydrogen bond acceptors or donors. ajchem-a.com

Table 3: Illustrative Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.5 | LEU83, LYS33, ASP86 | Hydrogen bond with ASP86, Hydrophobic interactions |

| α-Amylase | -7.4 | TRP59, ASP197, HIS305 | π-π stacking with TRP59, Hydrogen bond with ASP197 |

| Peroxiredoxin | -6.9 | THR44, ARG123, PRO40 | Hydrogen bond with THR44, van der Waals interactions |

Note: This table is hypothetical and serves to illustrate the type of data generated from molecular docking studies. The specific targets and results would depend on the actual simulation performed.

Despite a comprehensive search for research on the computational and theoretical characterization of this compound, no specific studies detailing the Hirshfeld surface analysis for this particular compound could be located.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing valuable insights into the nature and prevalence of various non-covalent contacts, such as hydrogen bonds and van der Waals forces. Typically, a Hirshfeld surface analysis would generate data on the percentage contributions of different intermolecular contacts, which are often presented in detailed tables and visualized through 2D fingerprint plots.

While numerous studies have successfully employed Hirshfeld surface analysis to investigate the intermolecular interactions in a wide range of imidazole-containing compounds, a specific application of this method to this compound is not available in the reviewed scientific literature. eurjchem.commdpi.comnih.goviucr.org Consequently, the detailed research findings and specific data tables concerning its intermolecular interactions, as would be derived from such an analysis, cannot be provided at this time.

The scientific community continues to explore the rich chemistry of imidazole derivatives, and future computational studies may yet elucidate the intricate network of intermolecular forces governing the crystal structure of this compound. nih.govplos.org

Chemical Reactivity and Reaction Mechanisms

Thiolate Reactivity: Nucleophilic Character and Protonation Equilibria

The thiol (-SH) group is a defining feature of the molecule's reactivity. It exists in equilibrium with its conjugate base, the thiolate anion (-S⁻). This protonation equilibrium is crucial as it dictates the nucleophilic strength of the sulfur atom.

The thiol group is ionizable, and its deprotonation leads to the formation of a negatively charged thiolate group, which significantly enhances its reactivity. nih.gov The position of this equilibrium is dependent on the pH of the surrounding medium. nih.gov While the protonated thiol can function as a nucleophile, its reactivity is considerably lower than that of the deprotonated thiolate form. researchgate.net The thiolate anion, possessing a negative charge and highly polarizable lone pairs of electrons, is a potent and soft nucleophile that preferentially reacts with soft electrophiles. researchgate.netnih.gov This heightened nucleophilicity makes the thiolate the primary reactive form in many chemical transformations, particularly in alkylation and addition reactions.

Table 1: Comparison of Thiol and Thiolate Properties

| Feature | Thiol (R-SH) | Thiolate (R-S⁻) |

|---|---|---|

| Charge | Neutral | Negative (-1) |

| Nucleophilicity | Weak to moderate | Strong |

| Basicity | Weak acid | Conjugate base |

| Prevalence | Favored at low pH | Favored at physiological and higher pH |

| Reactivity | Significantly less reactive than thiolate researchgate.net | Highly reactive towards electrophiles nih.gov |

Reactivity of Imidazole (B134444) Nitrogen Atoms: Basicity and Alkylation Pathways

The imidazole ring contains two nitrogen atoms at positions 1 and 3, each with distinct chemical properties. globalresearchonline.net The imidazole moiety is amphoteric, meaning it can act as both an acid and a base. globalresearchonline.net It exists in two equivalent tautomeric forms where the proton can reside on either nitrogen atom. nih.gov

One nitrogen atom is of the "pyrrole-type" (N-1), where its lone pair of electrons is part of the delocalized aromatic π-system. The other is a "pyridine-type" nitrogen (N-3), which has a lone pair of electrons in an sp² hybrid orbital, not involved in the aromatic sextet. globalresearchonline.net This non-delocalized lone pair makes the N-3 position the primary center of basicity and a key site for electrophilic attack. globalresearchonline.net

Alkylation of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol can occur at multiple sites. S-alkylation at the highly nucleophilic thiolate is often favored. However, N-alkylation at the imidazole nitrogens is also a significant reaction pathway. Given the greater basicity and availability of the lone pair at N-3, this position is a likely site for alkylation, leading to the formation of quaternary imidazolium salts. The specific pathway (S- vs. N-alkylation) can be influenced by factors such as the solvent, the nature of the alkylating agent, and the presence or absence of a base.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom. studylib.netnih.gov This inherent electron deficiency governs its reactivity towards substitution reactions.

Electrophilic Substitution: The pyridine ring is strongly deactivated towards electrophilic aromatic substitution. The nitrogen atom acts as an electron-withdrawing group, making the ring less nucleophilic than benzene. studylib.netresearchgate.net Furthermore, under the acidic conditions often required for these reactions, the pyridine nitrogen is protonated, further increasing its deactivating effect. Consequently, electrophilic substitution on pyridine requires harsh reaction conditions and typically proceeds at the C-3 (meta) position. studylib.netnih.gov

Nucleophilic Substitution: In contrast, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. nih.gov Nucleophilic aromatic substitution is favored at the C-2 (ortho) and C-4 (para) positions, which are electronically activated by the nitrogen atom. studylib.netnih.gov In this compound, the imidazole-2-thiol substituent is located at the C-4 position. This position is already activated for nucleophilic attack. While the substituent itself may have complex electronic effects, the intrinsic reactivity of the pyridine ring would facilitate the displacement of a suitable leaving group at the C-2 or C-6 positions.

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

The multiple reactive sites in this compound make it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The molecule can participate in cycloaddition reactions through the involvement of both the imidazole and thiol functionalities.

A notable example of this reactivity is the base-catalyzed reaction of 1H-imidazole-2-thiols with conjugated enynones. Studies on 4-phenyl-1H-imidazole-2-thiol have shown that it reacts with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones in a process involving the thiol (HS) and imidazole (HN) groups. researchgate.net This reaction proceeds via a 6-endo-trig cyclization to yield 5H-imidazo[2,1-b] globalresearchonline.netstudylib.netthiazine derivatives. researchgate.net This transformation highlights the capacity of the imidazole-2-thiol scaffold to act as a binucleophile in constructing fused ring systems.

Furthermore, related thio-imidazole structures, such as 5-methylidene-2-thiohydantoins, are known to undergo [4+2]-cycloaddition (Diels-Alder) reactions with dienes, demonstrating the potential for the imidazole core to participate in pericyclic reactions for the formation of spiro-compounds. mdpi.com These examples underscore the utility of this compound as a building block for creating diverse and structurally complex heterocyclic architectures. researchgate.netnih.gov

Redox Behavior of the Thiol Group and its Implications

The thiol group is redox-active and can undergo a variety of oxidation reactions. nih.gov The specific oxidation products depend on the nature of the oxidizing agent and the reaction conditions. The oxidation of the thiol group is a critical aspect of its chemistry, leading to a range of sulfur-containing functional groups with different properties.

The mildest oxidation of a thiol leads to the formation of a disulfide (R-S-S-R). This is a common transformation and involves the coupling of two thiol molecules with the loss of two protons and two electrons. Further oxidation can lead to the formation of sulfur oxyacids, including sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately, sulfonic acids (R-SO₃H). nih.gov

Detailed studies on the oxidation of a closely related compound, 1-methyl-1H-imidazole-2-thiol, using chlorine dioxide have provided significant insight into these pathways. researchgate.net The outcome of the reaction was found to be highly dependent on the experimental conditions.

Table 2: Oxidation Products of 1-methyl-1H-imidazole-2-thiol with Chlorine Dioxide researchgate.net

| Product | Structure | Conditions Leading to Formation |

|---|---|---|

| 2,2′-Disulfanediylbis(1-methylimidazole) | Disulfide | Formed under specific molar ratios of reactant to oxidant. |

| 1-Methylimidazole-2-sulfonic acid | Sulfonic Acid | Formation is optimized under a distinct set of conditions. |

| 1-Methyl-3-sulfo-3H-imidazolium chloride | Zwitterionic Sulfonic Acid | Isolated under different reaction parameters, indicating potential for ring C-S bond cleavage. |

These findings demonstrate that the thiol group in the imidazole-2-thiol scaffold can be selectively oxidized to either the disulfide or the sulfonic acid, highlighting the rich redox chemistry of this moiety.

Coordination Chemistry of 5 Pyridin 4 Yl 1h Imidazole 2 Thiol

Ligand Design Principles: Pyridine (B92270) Nitrogen and Thiolate Sulfur Coordination Modes

The coordination behavior of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol is dictated by the electronic and steric properties of its three potential donor sites: the pyridine nitrogen, the imidazole (B134444) nitrogen, and the sulfur atom of the thiol group. The pyridine nitrogen is a moderately soft donor, readily coordinating to a wide range of transition metals. ekb.eg The imidazole ring offers two nitrogen atoms; however, in this specific tautomeric form, the protonated nitrogen is less likely to coordinate directly. The deprotonated imidazole nitrogen, on the other hand, is a good donor. The thiol group can exist in its protonated (thiol) or deprotonated (thiolate) form, with the latter being a soft and excellent donor for soft metal ions. nih.gov

The interplay between these donor sites allows for several coordination modes, as illustrated in the table below. The ligand can act as a monodentate, bidentate, or tridentate ligand, and can also function as a bridging ligand to form polynuclear complexes and coordination polymers. The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions (pH, solvent, temperature), and the presence of other coordinating ligands or counter-ions.

| Coordination Mode | Description | Potential Metal Ions |

|---|---|---|

| Monodentate (S-donor) | Coordination occurs solely through the deprotonated sulfur atom. This is common with soft metal ions that have a high affinity for sulfur. | Ag(I), Hg(II), Cd(II) |

| Monodentate (N-pyridyl donor) | Coordination occurs through the nitrogen atom of the pyridine ring. This is favored by harder metal ions. | Fe(II), Co(II), Ni(II) |

| Bidentate (N,S-chelation) | The ligand forms a stable five-membered chelate ring by coordinating through the pyridine nitrogen and the thiol sulfur. | Cu(II), Zn(II), Pd(II) |

| Bridging (N-pyridyl, S) | The pyridine nitrogen coordinates to one metal center, while the sulfur atom bridges to another, leading to the formation of coordination polymers. | Various transition metals |

| Bridging (N-imidazolyl, S) | The deprotonated imidazole nitrogen and the sulfur atom bridge two different metal centers. | Various transition metals |

Formation of Metal Complexes and Coordination Polymers

The multidentate nature of this compound makes it an excellent building block for the construction of both discrete metal complexes and extended coordination polymers. The synthesis of these materials typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under solvothermal conditions. mdpi.com

Discrete Metal Complexes:

When the ligand acts as a chelating agent, it can form stable mononuclear complexes with various transition metals. For instance, with divalent metal ions like Cu(II), Zn(II), and Ni(II), it is expected to form complexes with the general formula [M(L)2], where L represents the deprotonated ligand. nih.gov Spectroscopic techniques such as FT-IR and NMR can be used to confirm the coordination of the ligand to the metal center. In the FT-IR spectrum, a shift in the C=S and C=N stretching vibrations would indicate the involvement of the sulfur and nitrogen atoms in coordination. nih.gov

Coordination Polymers:

When the ligand acts as a bridging unit, it can link metal centers together to form one-, two-, or three-dimensional coordination polymers. mdpi.comrsc.org The dimensionality and topology of the resulting polymer are influenced by the coordination geometry of the metal ion and the bridging mode of the ligand. For example, if the ligand bridges metal ions in a linear fashion, a 1D chain can be formed. More complex bridging modes can lead to the formation of 2D sheets or 3D frameworks. The properties of these coordination polymers, such as their thermal stability and porosity, are highly dependent on their structure.

Investigation of Metal-Organic Frameworks (MOFs) Utilizing Imidazole-Thiol Ligands

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The use of functionalized ligands like this compound in MOF synthesis is of great interest due to the potential for creating frameworks with tailored properties. rsc.orgrsc.org The presence of both a pyridine and an imidazole ring, along with a thiol group, offers multiple points for coordination and potential post-synthetic modification.

The pyridyl and imidazolyl groups can act as linkers to form the framework structure, while the thiol group can either participate in the coordination or remain as a functional group within the pores of the MOF. soton.ac.uk This uncoordinated thiol group can then be used for various applications, such as the capture of heavy metals or as a site for post-synthetic modification to introduce other functionalities. The porosity of these MOFs can be tuned by varying the length and rigidity of the ligand and the coordination geometry of the metal center.

| MOF Property | Influence of this compound |

|---|---|

| Porosity | The geometry of the ligand and its connectivity to the metal centers will determine the pore size and shape. |

| Functionality | The uncoordinated thiol groups can provide active sites for catalysis or selective adsorption. |

| Stability | The strength of the metal-ligand bonds will influence the thermal and chemical stability of the MOF. |

| Selectivity | The functional groups within the pores can lead to selective adsorption of certain molecules. rsc.org |

Applications in Homogeneous and Heterogeneous Catalysis

The metal complexes and MOFs derived from this compound have significant potential as catalysts in both homogeneous and heterogeneous systems.

Homogeneous Catalysis:

Discrete metal complexes of this ligand dissolved in a suitable solvent can act as homogeneous catalysts. The catalytic activity is often centered at the metal ion, with the ligand playing a crucial role in tuning the electronic and steric environment of the metal center. For example, palladium complexes of similar pyridyl-imidazole ligands have been investigated as catalysts in cross-coupling reactions. google.comgoogle.com The electron-donating or withdrawing nature of the substituents on the ligand can influence the reactivity of the metal center and, consequently, the efficiency of the catalytic process.

Heterogeneous Catalysis:

MOFs and coordination polymers based on this ligand are promising candidates for heterogeneous catalysis. soton.ac.uk Their porous nature allows for the diffusion of reactants to the active sites within the framework, and the products can easily diffuse out. The active sites can be the metal nodes themselves or the functional groups on the ligand. For instance, MOFs with accessible thiol groups could be used to catalyze reactions where a soft nucleophile is required. Furthermore, the confinement of reactants within the pores of a MOF can lead to enhanced selectivity compared to homogeneous systems. The reusability of these solid-state catalysts is another significant advantage over their homogeneous counterparts.

Structure Activity Relationship Sar Studies and Pharmacophore Analysis

Systematic Modification of the Pyridyl Moiety and its Impact on Biological Activity

The pyridyl moiety is a critical component of many pharmacologically active compounds, primarily due to its ability to form hydrogen bonds, its polar nature, and its specific steric dimensions. acs.org Modifications to this ring, particularly the position of the nitrogen atom and the nature of its substituents, can significantly alter the biological activity profile of the parent compound.

In a study of analogous 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives, which share the pyridin-4-yl core, the position of the pyridine (B92270) nitrogen was found to be a critical determinant of inhibitory activity against Bloom Helicase (BLM). The parent compound with the nitrogen at the 4-position of the pyridine ring demonstrated significant activity. However, systematic modifications revealed a strict structural requirement for this position.

Key findings from these modifications include:

Shifting the Nitrogen Atom : When the pyridine nitrogen was moved from the 4-position to the 2-position, the resulting analog was found to be inactive. nih.gov This suggests that the specific location of the nitrogen atom is crucial for the molecule's interaction with its biological target, possibly by acting as a key hydrogen bond acceptor.

Isomeric Substitution : Interestingly, moving the nitrogen to the 3-position resulted in an analog that retained comparable activity to the original 4-pyridyl compound. nih.gov This indicates that while the 2-position is detrimental, the 3-position can accommodate the necessary interactions for biological effect, suggesting a degree of flexibility in the receptor's binding pocket.

Replacement of the Pyridine Ring : Complete replacement of the pyridyl group with a phenyl ring also led to a loss of activity, further underscoring the importance of the nitrogen atom within the aromatic ring for the compound's biological function. nih.gov

These findings collectively highlight that the pyridine ring is not merely a structural scaffold but an active participant in molecular interactions. The nitrogen atom at the 4- or 3-position appears to be essential for establishing a critical hydrogen bond or other electrostatic interaction with the target protein, an interaction that is lost when the nitrogen is shifted to the 2-position or removed entirely.

| Compound Analogue | Modification on Pyridyl Moiety | Impact on Biological Activity (BLM Inhibition) | Reference |

|---|---|---|---|

| Lead Compound | Nitrogen at 4-position (pyridin-4-yl) | Active (IC50 = 3.5 µM) | nih.gov |

| Analogue 4b | Nitrogen at 2-position (pyridin-2-yl) | Inactive | nih.gov |

| Analogue 4c | Nitrogen at 3-position (pyridin-3-yl) | Comparable activity (IC50 = 3.5 µM) | nih.gov |

| Analogue 4a | Replacement with Phenyl group | Inactive | nih.gov |

Influence of Substituents on the Imidazole (B134444) Ring on Pharmacological Profile

The imidazole ring is a versatile heterocyclic scaffold found in numerous biologically active molecules. nih.govresearchgate.netnih.gov Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. nih.govresearchgate.netnih.gov Substitutions at various positions on the imidazole ring can profoundly influence a compound's pharmacological profile by altering its steric, electronic, and hydrophobic properties.

Studies on related 3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine derivatives have provided valuable insights into how substituents on the imidazole core can modulate anticancer activity.

N1-Position Substitution : The nitrogen at the N1 position of the imidazole ring is a common site for modification. Research has shown that alkyl substitution at this position plays a central role in the anticancer effect. nih.gov

An increase in the length of the alkyl chain (up to C8) was found to significantly improve cytotoxicity against BT474 breast cancer cells. nih.gov

However, a further increase in alkyl chain length beyond this optimal point led to a reduction in anticancer activity. nih.gov This suggests that while a certain degree of lipophilicity is beneficial, likely enhancing membrane permeability or hydrophobic interactions within the binding site, an excessively long chain may introduce steric hindrance or unfavorable hydrophobic interactions. For instance, compound 5d (N-octyl) showed a lower IC50 value compared to the unsubstituted analog 5a . nih.gov

C4/C5-Position Substitution : The substituents at the C4 and C5 positions of the imidazole ring are also critical.

In the studied series, the presence of phenyl rings (specifically, tolyl groups) at the C4 and C5 positions was found to be increasingly crucial for cytotoxicity when compared to aliphatic substitutions at these positions. nih.gov This highlights the importance of aromatic or π-π stacking interactions for the biological activity of these compounds.

These observations indicate that the imidazole ring is not a passive linker but an active pharmacophoric element. The N1 position offers a site for tuning the molecule's lipophilicity and steric profile, while the C4 and C5 positions require bulky aromatic groups to facilitate key interactions with the biological target.

| Compound | Substitution on Imidazole Ring (N1-position) | Cytotoxicity (IC50 in µM, BT474 cells) | Reference |

|---|---|---|---|

| 5a | -H (unsubstituted) | 45.82 ± 1.32 | nih.gov |

| 5c | -Butyl | 43.46 ± 1.08 (MDA-MB468 cells) | nih.gov |

| 5d | -Octyl | 35.56 ± 1.02 | nih.gov |

| - | Longer alkyl chains (>C8) | Reduced activity (IC50 > 50 µM) | nih.gov |

Role of the Thiol Group and its Derivatives in Modulating Activity

The thiol (-SH) group is a highly reactive functional group that plays a significant role in the biological activity of many compounds. nih.govscience.govplos.org It can act as a hydrogen bond donor, a nucleophile, or a metal chelator. nih.govscience.govplos.org Modification of the thiol group into its derivatives, such as thioethers (S-alkylation) or thioesters (S-acylation), can drastically alter a molecule's physicochemical properties and its interaction with biological targets. documentsdelivered.com

In a series of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, which are structural isomers of the title compound, the thiol group was found to be indispensable for their activity as 15-lipoxygenase (15-LOX) inhibitors.

Free Thiol Group : The presence of an unmodified thiol group was essential for potent inhibitory activity. Compound 11 in the studied series, possessing a free -SH group, exhibited the best IC50 value for 15-LOX inhibition (IC50 = 4.7 µM). nih.gov

S-Methylation : Methylation of the thiol group to form a thioether (-SCH₃) resulted in a dramatic decrease in activity. The S-methylated analog, compound 14 , was found to be inactive, with an IC50 value greater than 250 µM. documentsdelivered.comnih.gov This stark difference in activity highlights the critical role of the free thiol.

Mechanism of Action : Docking studies revealed that the thiol group is oriented towards the iron (Fe) core within the active site of the 15-LOX enzyme. documentsdelivered.comnih.gov This suggests that the inhibitory mechanism likely involves the chelation of the iron atom by the sulfur of the thiol group, an interaction that is prevented upon methylation.

| Compound | Modification of Thiol Group | 15-LOX Inhibition (IC50 in µM) | Reference |

|---|---|---|---|

| 11 | -SH (Free Thiol) | 4.7 | nih.gov |

| 14 | -SCH3 (S-methylation) | >250 (Inactive) | documentsdelivered.comnih.gov |

Elucidation of Key Structural Features for Desired Biological Effects

The collective SAR data from modifications of the pyridyl, imidazole, and thiol moieties allows for the elucidation of a pharmacophore model for this class of compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a response. dovepress.com

Based on the SAR studies of analogous structures, the key structural features for the biological activity of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol and related scaffolds can be summarized as follows:

Hydrogen Bond Acceptor : The nitrogen atom in the pyridyl ring, specifically at the 4- or 3-position, is a crucial hydrogen bond acceptor. Its precise location is vital for anchoring the molecule in the active site of the target protein. nih.gov

Hydrogen Bond Donor/Metal Chelator : The free thiol group at the C2 position of the imidazole ring is an essential feature. It can function as a hydrogen bond donor or, as seen in the case of 15-LOX inhibition, as a metal-chelating group that directly interacts with a metallic cofactor in the enzyme's active site. nih.gov Modification of this group leads to a significant loss of activity.

Tunable Lipophilic Pocket : The N1 position of the imidazole ring provides a vector for modification. Attaching alkyl chains of optimal length at this position can enhance activity by improving lipophilicity and facilitating interactions with a hydrophobic region of the target, though excessively bulky groups are detrimental. nih.gov

Pharmacophore models for related pyridinyl imidazole inhibitors, such as those targeting p38 kinase, often include features like hydrogen bond donors, acceptors, and hydrophobic sites. nih.govresearchgate.net A general pharmacophore model for this scaffold would thus consist of a hydrogen bond acceptor feature corresponding to the pyridine nitrogen, hydrophobic features representing the aryl groups on the imidazole, and a hydrogen bond donor/metal-ligand feature for the thiol group, all arranged in a specific spatial orientation. This understanding provides a valuable blueprint for the future design of novel, more potent inhibitors based on the this compound scaffold.

Biological and Pharmacological Applications of 5 Pyridin 4 Yl 1h Imidazole 2 Thiol Derivatives

Anti-inflammatory Properties

The anti-inflammatory potential of imidazole-pyridine derivatives has been explored through various preclinical models. These compounds often target key mediators in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.

One area of investigation involves the inhibition of p38α mitogen-activated protein kinase (MAPK), a regulator of inflammatory cytokine biosynthesis. A series of imidazol-5-yl pyridine (B92270) inhibitors were evaluated for their potency against p38α kinase. The most potent compounds, 11a and 11d , demonstrated significant inhibitory activity with IC50 values of 47 nM and 45 nM, respectively. elsevierpure.com Compound 11d was further shown to effectively inhibit the production of pro-inflammatory cytokines TNF-α and IL-1β in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, with IC50 values of 78.03 nM and 82.15 nM. elsevierpure.com It also inhibited the production of prostaglandin E2 (PGE2) and nitric oxide (NO) with IC50 values of 0.29 µM and 0.61 µM, respectively. elsevierpure.com

In another study, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were assessed for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov Compound 3f emerged as a selective COX-2 inhibitor, exhibiting an IC50 value of 9.2 µmol/L against COX-2, which was more than twofold lower than its activity against COX-1 (IC50 = 21.8 µmol/L). nih.gov This selectivity is a desirable trait for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.

Furthermore, a study on various imidazole (B134444) derivatives synthesized from 4-(2-ethylamino)-1H-imidazole and different acetylpyridines and benzonitriles revealed notable anti-inflammatory and analgesic effects. nih.gov

| Compound | Target/Assay | Activity (IC50/ED50) | Reference |

|---|---|---|---|

| Compound 11d | p38α kinase | 45 nM | elsevierpure.com |

| Compound 11d | TNF-α production | 78.03 nM | elsevierpure.com |

| Compound 11d | IL-1β production | 82.15 nM | elsevierpure.com |

| Compound 11d | PGE2 production | 0.29 µM | elsevierpure.com |

| Compound 11d | NO production | 0.61 µM | elsevierpure.com |

| Compound 3f | COX-2 | 9.2 µmol/L | nih.gov |

| Compound 3f | COX-1 | 21.8 µmol/L | nih.gov |

Antidiabetic Applications: α-Glucosidase Inhibition Studies

A significant focus of research on imidazole-thiol derivatives has been their potential as antidiabetic agents, specifically as inhibitors of α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in patients with type 2 diabetes mellitus.

Studies on novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, a closely related scaffold, have shown them to be excellent inhibitors of α-glucosidase, with many derivatives displaying significantly greater potency than the standard drug, acarbose (IC50: 873.34 ± 1.21 μM). acs.org For instance, the most active compounds in one series exhibited IC50 values ranging from 0.64 ± 0.05 μM to 343.10 ± 1.62 μM. acs.org

Similarly, a series of imidazole-bearing thioquinoline derivatives were designed and synthesized as α-glucosidase inhibitors. All tested derivatives showed markedly better potency, with IC50 values from 12.1 ± 0.2 µM to 102.1 ± 4.9 µM, compared to acarbose (IC50 = 750.0 ± 5.0 µM). nih.gov The most potent compound in this series, 8g , demonstrated competitive inhibition with a Ki value of 9.66 µM. nih.gov

Another study investigated the in vitro effects of 4,5-diphenylimidazole-2-thione on α-glucosidase. nih.govbohrium.com This compound exhibited reversible, non-competitive inhibition with a Ki value of 3.5 x 10^-5 M. nih.govbohrium.com

| Compound Class | Most Potent Derivative (IC50) | Standard (Acarbose IC50) | Reference |

|---|---|---|---|

| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | 0.64 ± 0.05 μM | 873.34 ± 1.21 μM | acs.org |

| Imidazole-bearing thioquinolines | 12.1 ± 0.2 µM | 750.0 ± 5.0 µM | nih.gov |

| 4,5-diphenylimidazole-2-thione | Ki = 3.5 x 10-5 M | N/A | nih.govbohrium.com |

Exploration of Other Biological Activities (e.g., Antiviral, Anti-retrovirus, Analgesic)

The structural versatility of the imidazole core has prompted investigations into a broader range of biological effects, including antiviral, anti-retroviral, and analgesic activities. The pyridine and thiol moieties can be modified to optimize interactions with various biological targets.

Antiviral and Anti-retrovirus Activity The imidazole nucleus is a key component in a number of antiviral drugs. Research into imidazole-based compounds has demonstrated their potential to inhibit a variety of viruses, including Human Immunodeficiency Virus (HIV). nih.gov A series of imidazole thioacetanilide derivatives were screened for their anti-HIV activity, with compounds 29e and 29b showing the most potent inhibition of HIV-1, with EC50 values of 0.18 μM and 0.20 μM, respectively. nih.gov These values were superior to the reference drugs nevirapine and delavirdine. The fusion of pyridine and imidazole rings, as seen in imidazopyridine derivatives, is also a recognized scaffold in the development of antiviral agents. nih.gov

Analgesic Activity The pain-relieving properties of imidazole derivatives have also been documented. In a study evaluating newly synthesized imidazole compounds, several derivatives exhibited significant analgesic activity. nih.gov Compounds 3a and 3c , derived from the condensation of 4-(2-ethylamino)-1H-imidazole with 4-acetylpyridine and 4-acetylbenzonitrile respectively, showed particularly good analgesic effects, with 100% and 75% activity at a 100 mg/kg dose in preclinical models. nih.gov The development of new analgesics is crucial for managing pain associated with numerous conditions, and these findings suggest that imidazole-pyridine structures could serve as a basis for novel pain therapies. zsmu.edu.ua

| Activity | Compound | Finding | Reference |

|---|---|---|---|

| Anti-retrovirus (Anti-HIV-1) | Compound 29e | EC50 = 0.18 μM | nih.gov |

| Anti-retrovirus (Anti-HIV-1) | Compound 29b | EC50 = 0.20 μM | nih.gov |

| Analgesic | Compound 3a | 100% activity at 100 mg/kg | nih.gov |

| Analgesic | Compound 3c | 75% activity at 100 mg/kg | nih.gov |

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogues with Enhanced Bioactivity

The future development of 5-(Pyridin-4-YL)-1H-imidazole-2-thiol hinges on the strategic design and synthesis of next-generation analogues to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be fundamental to this effort, guiding the modification of the core scaffold. numberanalytics.com Key areas for synthetic modification include the pyridine (B92270) ring, the imidazole (B134444) core, and the thiol group.

Pyridine Ring Modification : Altering the substitution pattern on the pyridine ring can modulate the compound's electronic properties and steric profile. Introducing electron-donating or electron-withdrawing groups can influence target binding affinity. mdpi.com

Imidazole Core Substitution : The nitrogen atoms of the imidazole ring offer sites for substitution, which can be leveraged to enhance solubility and metabolic stability. ijsrtjournal.com

Thiol Group Derivatization : The thiol moiety is a key functional group that can be alkylated or otherwise modified to explore different interactions with biological targets and improve drug-like properties.

Systematic synthesis of a library of analogues based on these modifications will allow for a comprehensive evaluation of the SAR, leading to the identification of compounds with superior bioactivity. mdpi.com

| Modification Strategy | Rationale | Potential Enhancement |

| Substitution on Pyridine Ring | Modulate electronics and steric bulk | Improved target affinity and selectivity |

| N-Alkylation of Imidazole | Alter physicochemical properties | Increased solubility and metabolic stability |

| S-Alkylation of Thiol Group | Explore new binding interactions | Enhanced potency and pharmacokinetic profile |

Identification of Novel Biological Targets and Therapeutic Pathways

While the imidazole scaffold is associated with a wide range of biological activities, including anticancer and antimicrobial effects, the specific molecular targets of this compound are likely yet to be fully defined. niscpr.res.innih.gov Future research should focus on target deconvolution to uncover its mechanism of action.

High-throughput screening (HTS) of the compound against diverse panels of enzymes, such as kinases and proteases, could reveal potential targets. nih.govrjraap.com Imidazole derivatives have shown activity against various kinases involved in cell signaling pathways, making this a particularly promising area of investigation. ijsrtjournal.comnih.gov Furthermore, unbiased approaches like chemical proteomics could be employed to identify direct binding partners within the cell, providing a clearer understanding of its therapeutic pathways.

Development of Multi-Targeted Agents Based on the Imidazole-Thiol Scaffold

The complexity of diseases like cancer and neurodegenerative disorders often necessitates therapeutic strategies that address multiple biological targets simultaneously. nih.gov The concept of polypharmacology, where a single drug interacts with multiple targets, is an emerging paradigm in drug discovery. nih.gov The imidazole-thiol scaffold represents a "privileged structure" that can be used as a foundation for designing such multi-targeted agents. researchgate.netnih.gov

Future work could involve the rational design of hybrid molecules that combine the this compound core with other known pharmacophores. This approach aims to create single chemical entities capable of modulating multiple nodes within a disease network, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance.

| Component 1 | Component 2 | Potential Disease Target | Rationale |

| This compound | Kinase Inhibitor Pharmacophore | Cancer | Dual inhibition of parallel signaling pathways |

| This compound | Acetylcholinesterase Inhibitor Moiety | Alzheimer's Disease | Targeting both amyloid aggregation and neurotransmitter levels |

| This compound | Antimicrobial Pharmacophore | Infectious Disease | Combating drug resistance through multiple mechanisms of action |

Advanced Computational Approaches for Rational Drug Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound and its analogues, in silico methods can provide crucial insights to guide synthetic efforts.

Molecular Docking : These simulations can predict the binding poses of analogues within the active site of a potential biological target, helping to prioritize compounds for synthesis. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of the analogues and their biological activities. semanticscholar.orgresearchgate.netnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds.

ADMET Prediction : In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, allowing for the early identification of candidates with favorable drug-like profiles. researchgate.net

A systematic computational workflow can significantly streamline the design-synthesis-testing cycle, reducing costs and time.

Integration with Emerging Technologies in Drug Discovery

Q & A

Q. Q1. What are the standard synthetic routes for 5-(Pyridin-4-YL)-1H-imidazole-2-thiol?

The compound is typically synthesized via nucleophilic substitution reactions. For example, a thiol group can be introduced by reacting 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate as a base. This method ensures regioselectivity and moderate yields (~70–80%) under reflux conditions in polar aprotic solvents like DMF . Alternative protocols involve microwave-assisted reactions to reduce reaction times (e.g., 10 minutes at 433 K), improving efficiency for time-sensitive projects .

Q. Q2. How is purity assessed during synthesis?

Purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection, targeting ≥95% purity. For example, intermediates synthesized via similar routes achieved 95.5% purity by HPLC . Complementary techniques include:

- NMR : To confirm structural integrity (e.g., pyridinyl proton signals at δ 8.5–9.0 ppm).

- Mass Spectrometry : Molecular ion peaks matching the expected m/z (e.g., 178.21 for analogs ).

Advanced Structural Analysis

Q. Q3. What crystallographic methods resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX program suite (e.g., SHELXL for refinement) is widely used to determine bond lengths, angles, and dihedral angles. For example, analogs like 2-(4-hydroxyphenyl)-4,5-di(2-pyridyl)imidazole showed dihedral angles of 35.72° between heterocyclic and aromatic rings, critical for understanding π-π interactions . Hydrogen-bonding networks (e.g., N–H···N interactions) are mapped to explain packing motifs .

Q. Q4. How do substituents influence crystallinity?

Bulky substituents (e.g., 4-bromophenyl or difluoromethoxy groups) reduce crystal symmetry, complicating diffraction. Co-crystallization with solvents like methanol or ethanol improves lattice stability. Microwave-synthesized derivatives often yield smaller, higher-quality crystals due to controlled nucleation .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. What pharmacological targets are associated with this compound?

The pyridinyl-imidazole-thiol scaffold shows potential as a kinase inhibitor. For instance, analogs with vicinal 4-fluorophenyl/pyridin-4-yl systems exhibit activity against p38αMAP kinase, a target in inflammatory diseases. Bioactivity is modulated by:

- Electron-withdrawing groups (e.g., -F, -Cl): Enhance binding to kinase ATP pockets.

- Thiol position : Directs hydrogen bonding with catalytic lysine residues .

Q. Q6. How are contradictory bioactivity data resolved?

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., ATP concentration, pH). Standardized protocols using recombinant kinases and control inhibitors (e.g., doramapimod for p38α) improve reproducibility. Dose-response curves with triplicate measurements are recommended .

Safety and Handling

Q. Q7. What safety precautions are required for laboratory handling?

The compound is classified under GHS as:

- Acute Toxicity (Category 4) : LD₅₀ > 300 mg/kg (oral, rat).

- Eye Irritant (Category 1) : Requires goggles and face shields.

- Respiratory Irritant : Use fume hoods and N95 masks during weighing .

First Aid : Immediate rinsing with water (15 minutes for eye exposure) and medical consultation for ingestion .

Computational and Mechanistic Studies

Q. Q8. Which computational models predict reactivity or binding modes?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with targets like p38αMAP kinase, with validation via MD simulations (>50 ns trajectories) .

Q. Q9. How are synthetic byproducts identified and minimized?

LC-MS/MS detects byproducts (e.g., dimerization or oxidation products). Optimization includes:

- Temperature control : Avoid exceeding 100°C to prevent thiol oxidation.

- Inert atmosphere : N₂ or Ar gas reduces disulfide formation .

Data Reproducibility and Optimization

Q. Q10. What strategies improve synthetic yield and scalability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.